molecular formula C6H6ClFN2 B13936503 6-Chloro-3-fluoro-4-methylpyridin-2-amine

6-Chloro-3-fluoro-4-methylpyridin-2-amine

Cat. No.: B13936503
M. Wt: 160.58 g/mol
InChI Key: VTYGCVIRNJLCEH-UHFFFAOYSA-N
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Description

6-chloro-3-fluoro-4-methyl-2-Pyridinamine is a heterocyclic organic compound that belongs to the pyridine family It is characterized by the presence of chlorine, fluorine, and methyl substituents on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-fluoro-4-methyl-2-Pyridinamine typically involves the introduction of chlorine, fluorine, and methyl groups onto the pyridine ring. One common method is the nucleophilic substitution reaction where a suitable pyridine derivative is treated with chlorinating and fluorinating agents under controlled conditions. For example, starting with 2-chloro-3-fluoropyridine, the methyl group can be introduced using a methylating agent such as methyl iodide in the presence of a base .

Industrial Production Methods

Industrial production of 6-chloro-3-fluoro-4-methyl-2-Pyridinamine may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process typically includes steps such as purification and crystallization to obtain the final product in high purity. The use of advanced techniques like high-performance liquid chromatography (HPLC) and gas chromatography (GC) ensures the quality control of the compound .

Chemical Reactions Analysis

Types of Reactions

6-chloro-3-fluoro-4-methyl-2-Pyridinamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or alkoxy derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

6-chloro-3-fluoro-4-methyl-2-Pyridinamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-chloro-3-fluoro-4-methyl-2-Pyridinamine involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms enhances its binding affinity to enzymes and receptors, leading to the modulation of biological pathways. For instance, in pharmaceuticals, it may inhibit or activate certain enzymes, resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-3-fluoro-4-methyl-2-Pyridinamine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The combination of chlorine, fluorine, and methyl groups enhances its reactivity and stability, making it a valuable compound in various applications .

Properties

Molecular Formula

C6H6ClFN2

Molecular Weight

160.58 g/mol

IUPAC Name

6-chloro-3-fluoro-4-methylpyridin-2-amine

InChI

InChI=1S/C6H6ClFN2/c1-3-2-4(7)10-6(9)5(3)8/h2H,1H3,(H2,9,10)

InChI Key

VTYGCVIRNJLCEH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1F)N)Cl

Origin of Product

United States

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